Methanone, [azoxybis(5-chloro-2,1-phenylene)]bis[phenyl-
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Overview
Description
Methanone, [azoxybis(5-chloro-2,1-phenylene)]bis[phenyl- is a complex organic compound with the molecular formula C26H16Cl2N2O3. This compound is known for its unique structure, which includes two phenyl groups connected by an azoxy bridge and substituted with chlorine atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [azoxybis(5-chloro-2,1-phenylene)]bis[phenyl- typically involves the reaction of 5-chloro-2-nitrobenzene with phenylhydrazine under specific conditions. The reaction proceeds through a series of steps, including reduction, diazotization, and coupling reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methanone, [azoxybis(5-chloro-2,1-phenylene)]bis[phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines and other derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, amines, and other functionalized compounds. These products have significant applications in different fields of research.
Scientific Research Applications
Methanone, [azoxybis(5-chloro-2,1-phenylene)]bis[phenyl- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methanone, [azoxybis(5-chloro-2,1-phenylene)]bis[phenyl- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methanone, [azoxybis(5-chloro-2,1-phenylene)]bis[phenyl- include:
- Methanone, (5-chloro-2-hydroxyphenyl)phenyl-
- Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-
- Benzophenone derivatives
Uniqueness
Methanone, [azoxybis(5-chloro-2,1-phenylene)]bis[phenyl- is unique due to its azoxy bridge and the presence of chlorine atoms, which impart distinctive chemical properties. These features make it valuable in various research applications and distinguish it from other similar compounds.
Properties
CAS No. |
62597-53-9 |
---|---|
Molecular Formula |
C26H16Cl2N2O3 |
Molecular Weight |
475.3 g/mol |
IUPAC Name |
(2-benzoyl-4-chlorophenyl)-(2-benzoyl-4-chlorophenyl)imino-oxidoazanium |
InChI |
InChI=1S/C26H16Cl2N2O3/c27-19-11-13-23(21(15-19)25(31)17-7-3-1-4-8-17)29-30(33)24-14-12-20(28)16-22(24)26(32)18-9-5-2-6-10-18/h1-16H |
InChI Key |
CRESRPVUDMJGPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=[N+](C3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4)[O-] |
Origin of Product |
United States |
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